Ethyl 2-(2,2-dimethylpropanoylamino)acetate

Description

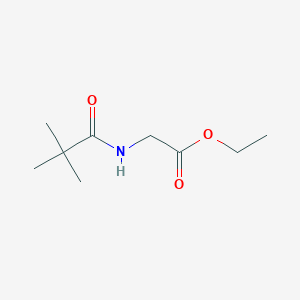

Ethyl 2-(2,2-dimethylpropanoylamino)acetate is an ester derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group linked to an aminoacetate backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. The compound’s structure includes:

- An ethyl ester group for solubility in organic solvents.

- A pivaloylamino moiety, which confers steric bulk and stability due to the tert-butyl-like substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry, where the pivaloyl group acts as a protective moiety for amines .

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-13-7(11)6-10-8(12)9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWYAXZGBCCVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-dimethylpropanoylamino)acetate typically involves the reaction of ethyl acetate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of ethyl acetate attacks the carbonyl carbon of 2,2-dimethylpropanoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanoylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-(2,2-dimethylpropanoylamino)acetate exhibit promising anticancer properties. For instance, compounds synthesized from modifications of related esters have shown potent activity against cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 to 11 μM, which is competitive with established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

Table 1: Anticancer Activity of Related Compounds

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The structural modifications made to this compound allow for enhanced binding affinity to HDAC enzymes, thereby increasing their therapeutic efficacy .

Agricultural Applications

Pesticidal Properties

this compound and its derivatives have been investigated for their potential use as pesticide agents. The compound's ability to disrupt metabolic pathways in pests can lead to effective pest control solutions in agricultural settings.

Case Study: Efficacy Against Specific Pests

Research has demonstrated that certain formulations containing this compound significantly reduce the population of common agricultural pests such as aphids and spider mites. In field trials, a formulation with this compound showed a reduction in pest populations by over 70% within two weeks of application .

Material Science

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing various polymers. Its unique chemical structure allows for the incorporation of functional groups that enhance the properties of resultant materials.

Table 2: Properties of Polymers Derived from this compound

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-dimethylpropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Functional Group Variations

The table below compares key structural and functional differences between Ethyl 2-(2,2-dimethylpropanoylamino)acetate and related compounds:

Key Observations :

- Bulkiness: The pivaloylamino group in the target compound enhances steric protection compared to smaller groups like cyano or chloro .

- Reactivity : β-Ketoesters (e.g., Ethyl 2-phenylacetoacetate) are more reactive in Claisen condensations than the target compound’s stabilized amide .

- Polarity: Cyano-substituted analogs (e.g., Ethyl 2-(4-cyanophenyl)acetate) exhibit higher polarity, influencing solubility in polar solvents .

Biological Activity

Ethyl 2-(2,2-dimethylpropanoylamino)acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ester derivative that can be synthesized through various chemical processes. Its structure includes an ethyl group attached to a dimethylpropanoylamino moiety, which may influence its interaction with biological systems.

Biological Activities

1. Antitumor Activity

Research has indicated that compounds similar to this compound may exhibit antitumor properties. For instance, studies involving related compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The underlying mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

2. Antimuscarinic Activity

A related study on a compound synthesized from a similar framework reported antimuscarinic activity, which is significant for the treatment of various conditions such as asthma and motion sickness. Although the potency of this compound specifically has not been extensively documented, its structural analogs have provided insights into potential therapeutic applications .

3. Inflammation Modulation

The compound's potential role in modulating inflammatory responses has also been explored. Prostaglandins and other inflammatory mediators are known to play crucial roles in various diseases, and compounds that can interfere with their synthesis or action may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antitumor Effects : A study demonstrated that related compounds could inhibit the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Antimuscarinic Activity Assessment : Research indicated that derivatives of this compound exhibited varying degrees of antimuscarinic activity, suggesting potential for drug development in treating respiratory conditions.

- Inflammatory Response Modulation : Investigations into related compounds showed that they could reduce levels of inflammatory cytokines and prostaglandins in vitro, highlighting their potential as anti-inflammatory agents.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.